{[(3-bromophenyl)methylidene]amino}thiourea
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Overview
Description
{[(3-bromophenyl)methylidene]amino}thiourea is a chemical compound with the molecular formula C8H8BrN3S. It is known for its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a 3-bromophenyl ring through a methylene linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-bromophenyl)methylidene]amino}thiourea typically involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[(3-bromophenyl)methylidene]amino}thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The bromine atom in the 3-bromophenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
{[(3-bromophenyl)methylidene]amino}thiourea has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antitubercular activity, making it a candidate for developing new tuberculosis treatments.
Materials Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of {[(3-bromophenyl)methylidene]amino}thiourea involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]-: Similar structure but with the bromine atom at the 4-position.
Hydrazinecarbothioamide, 2-[(3-chlorophenyl)methylene]-: Similar structure with a chlorine atom instead of bromine.
Hydrazinecarbothioamide, 2-[(3-methylphenyl)methylene]-: Similar structure with a methyl group instead of bromine.
Uniqueness
{[(3-bromophenyl)methylidene]amino}thiourea is unique due to the presence of the bromine atom at the 3-position, which can influence its reactivity and biological activity. This specific substitution pattern can lead to different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[(3-bromophenyl)methylideneamino]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGWIXJNLRDBPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364443 |
Source
|
Record name | Hydrazinecarbothioamide, 2-[(3-bromophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7420-35-1 |
Source
|
Record name | Hydrazinecarbothioamide, 2-[(3-bromophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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